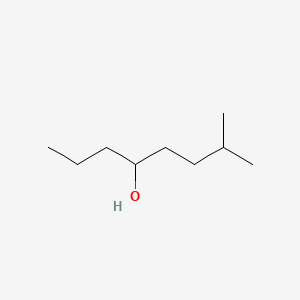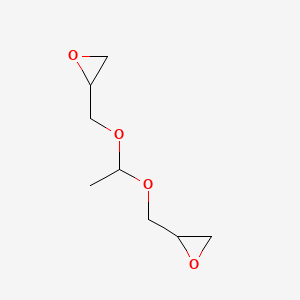
Acetaldehyde bis(2,3-epoxypropyl)acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde bis(2,3-epoxypropyl)acetal is an organic compound with the chemical formula C8H14O4. It is known for its unique structure, which includes two epoxy groups attached to an acetal moiety. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde bis(2,3-epoxypropyl)acetal can be synthesized through the acetalization of acetaldehyde with 2,3-epoxypropanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The process can be carried out under mild conditions, making it efficient and practical for laboratory synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of photocatalysts, such as acid red 52, under yellow light irradiation has been explored to achieve high yields and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde bis(2,3-epoxypropyl)acetal undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols and ethers
Scientific Research Applications
Acetaldehyde bis(2,3-epoxypropyl)acetal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of epoxy resins and coatings
Mechanism of Action
The mechanism of action of acetaldehyde bis(2,3-epoxypropyl)acetal involves the nucleophilic attack on the epoxy groups. The reaction proceeds through the formation of a hemiacetal intermediate, followed by further nucleophilic attack to form the final acetal product. The molecular targets include carbonyl and hydroxyl groups, which facilitate the formation of stable acetal structures .
Comparison with Similar Compounds
Similar Compounds
- Acetaldehyde diethyl acetal
- Acetaldehyde dimethyl acetal
- Acetaldehyde bis(2-hydroxyethyl)acetal
Uniqueness
Acetaldehyde bis(2,3-epoxypropyl)acetal is unique due to the presence of epoxy groups, which impart additional reactivity compared to other acetals. This makes it particularly useful in applications requiring cross-linking and polymerization .
Properties
CAS No. |
3775-84-6 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-[1-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C8H14O4/c1-6(9-2-7-4-11-7)10-3-8-5-12-8/h6-8H,2-5H2,1H3 |
InChI Key |
MIQWTCWXRZROTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
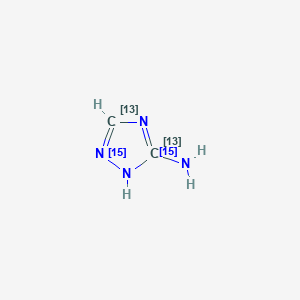
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)


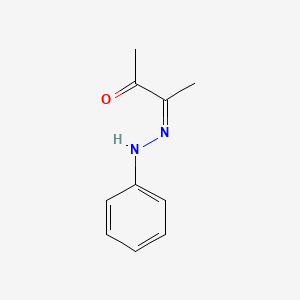
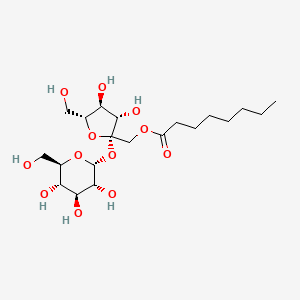
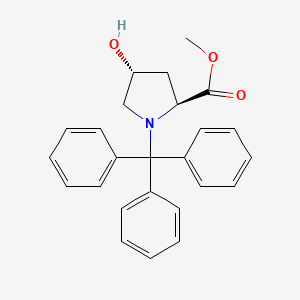

![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
